molecular formula C12H15N3 B12115365 1-Methyl-N-(4-methylbenzyl)-1H-pyrazol-4-amine

1-Methyl-N-(4-methylbenzyl)-1H-pyrazol-4-amine

Cat. No.: B12115365
M. Wt: 201.27 g/mol
InChI Key: GJYWNIHBVJLDED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-N-[(4-methylphenyl)methyl]-1H-pyrazol-4-amine is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a methyl group at the 1-position of the pyrazole ring and a 4-methylphenylmethyl group attached to the nitrogen atom at the 4-position

Preparation Methods

The synthesis of 1-Methyl-N-[(4-methylphenyl)methyl]-1H-pyrazol-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with 4-methylbenzylamine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-Methyl-N-[(4-methylphenyl)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding pyrazole N-oxides.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced pyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl group or the phenylmethyl group can be replaced by other substituents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole N-oxides, while reduction may produce reduced pyrazole derivatives.

Scientific Research Applications

1-Methyl-N-[(4-methylphenyl)methyl]-1H-pyrazol-4-amine has several scientific research applications:

    Medicinal Chemistry: The compound has shown potential as a pharmacophore in the development of new drugs.

    Materials Science: The compound can be used as a building block in the synthesis of advanced materials, such as polymers and coordination complexes, which have applications in catalysis and electronic devices.

    Biological Research: The compound is used in biological assays to study its effects on various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 1-Methyl-N-[(4-methylphenyl)methyl]-1H-pyrazol-4-amine involves its interaction with molecular targets, such as enzymes and receptors. For instance, the compound has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the suppression of disease-related pathways, making the compound a potential therapeutic agent .

Comparison with Similar Compounds

1-Methyl-N-[(4-methylphenyl)methyl]-1H-pyrazol-4-amine can be compared with other similar compounds, such as:

    1-Methyl-3-phenyl-1H-pyrazol-5-amine: This compound has a similar pyrazole core but with a phenyl group at the 3-position instead of a 4-methylphenylmethyl group. It exhibits different chemical reactivity and biological activity.

    1-Methyl-4-(4-methylphenyl)-1H-pyrazole: This compound has a 4-methylphenyl group directly attached to the pyrazole ring, lacking the additional methyl group on the nitrogen atom.

The uniqueness of 1-Methyl-N-[(4-methylphenyl)methyl]-1H-pyrazol-4-amine lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

1-methyl-N-[(4-methylphenyl)methyl]pyrazol-4-amine

InChI

InChI=1S/C12H15N3/c1-10-3-5-11(6-4-10)7-13-12-8-14-15(2)9-12/h3-6,8-9,13H,7H2,1-2H3

InChI Key

GJYWNIHBVJLDED-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC2=CN(N=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.